molecular formula C19H39Cl2N7O3 B13818062 (2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride

(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B13818062
M. Wt: 484.5 g/mol
InChI Key: AYBDTYKHYBPBQF-GUEINKQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide; dihydrochloride" (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A pyrrolidine-2-carboxamide core with a 1-ethyl substituent.
  • A pentanoyl backbone modified with a (2S,3S)-2-amino-3-methylpentanoyl group at position 2 and a diaminomethylideneamino group at position 5.
  • Dihydrochloride salt counterions, enhancing aqueous solubility .

Properties

Molecular Formula

C19H39Cl2N7O3

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C19H37N7O3.2ClH/c1-4-12(3)15(20)18(29)24-13(8-6-10-23-19(21)22)16(27)25-17(28)14-9-7-11-26(14)5-2;;/h12-15H,4-11,20H2,1-3H3,(H,24,29)(H4,21,22,23)(H,25,27,28);2*1H/t12-,13-,14-,15-;;/m0../s1

InChI Key

AYBDTYKHYBPBQF-GUEINKQFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]1CCCN1CC)N.Cl.Cl

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1CC)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the desired product. The general synthetic route includes the following steps:

    Formation of the Amino Acid Derivatives: The initial step involves the preparation of the amino acid derivatives, which are essential building blocks for the compound. This is typically achieved through standard peptide synthesis techniques.

    Coupling Reactions: The amino acid derivatives are then coupled using reagents such as carbodiimides or other coupling agents to form the peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and temperatures ranging from 0°C to room temperature.

    Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific functional groups. These groups are later removed under specific conditions, such as acidic or basic environments, to yield the final product.

    Final Assembly: The final step involves the assembly of the pyrrolidine ring and the addition of the dihydrochloride salt to stabilize the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups in the compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its interactions with biological molecules, such as enzymes and receptors, to understand its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of biotechnology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride (Compound B)

Key Features :

  • Molecular Formula : C₅H₁₃N₃O·2HCl
  • Molecular Weight : 203.92 g/mol
  • Structure: A linear pentanamide with terminal amino groups and dihydrochloride salt.

Comparison :

  • Simpler Structure: Lacks the branched (2S,3S)-pentanoyl and pyrrolidine moieties of Compound A.
  • Applications : Likely used as an intermediate or precursor in peptide synthesis due to its simplicity .

Acetic Acid,(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide (Compound C)

Key Features :

  • Molecular Formula : C₁₇H₂₅N₇O₄·C₂H₄O₂
  • Molecular Weight : 451.48 g/mol
  • Structure: Shares the diaminomethylideneamino group and pyrrolidine core but incorporates a 4-nitrophenyl substituent and acetic acid component.

Comparison :

  • Solubility : The acetic acid moiety may enhance solubility in polar solvents, contrasting with Compound A’s dihydrochloride salt .

Macrocyclic Guanidino Compound (Compound D)

Key Features :

  • Structure: Contains multiple guanidino groups and a macrocyclic framework.
  • Molecular Weight : Likely exceeds 1,000 g/mol (estimated).

Comparison :

  • Size and Complexity : The macrocyclic structure may hinder membrane permeability compared to Compound A.
  • Binding Affinity: Enhanced guanidino content could improve interactions with phosphate-rich targets (e.g., nucleic acids) .

N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide (Compound E)

Key Features :

  • Molecular Formula : C₂₉H₃₃N₃O₂
  • Molecular Weight : 455.6 g/mol
  • Structure : Features a hydroxypyrrolidine ring and diphenylacetamide groups.

Comparison :

  • Lipophilicity : The diphenyl groups increase hydrophobicity, reducing aqueous solubility relative to Compound A.
  • Bioactivity: Hydroxypyrrolidine may improve CNS penetration, a trait less pronounced in Compound A’s ethyl-pyrrolidine .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Potential Applications
A Undetermined* High (estimated >500) Diaminomethylideneamino, ethylpyrrolidine High (dihydrochloride salt) Enzyme inhibition, therapeutics
B C₅H₁₃N₃O·2HCl 203.92 Linear diaminopentanamide Moderate (salt-enhanced) Peptide synthesis intermediate
C C₁₇H₂₅N₇O₄·C₂H₄O₂ 451.48 Diaminomethylideneamino, nitro group Moderate (polar solvents) Research chemical
D Complex macrocycle >1,000 (estimated) Multiple guanidino groups Low (size-dependent) Nucleic acid binding
E C₂₉H₃₃N₃O₂ 455.6 Hydroxypyrrolidine, diphenylacetamide Low (hydrophobic) CNS-targeted drugs

*Note: Exact molecular formula for Compound A requires further analytical data.

Research Findings and Implications

  • Salt Forms : Compound A’s dihydrochloride salt likely improves bioavailability compared to neutral analogs like Compound E .
  • Functional Groups: The diaminomethylideneamino group in Compounds A and C mimics guanidine, enabling strong hydrogen bonding—critical for targeting arginine-recognizing enzymes .
  • Structural Complexity: Compound A’s branched pentanoyl and pyrrolidine groups may confer selectivity in binding pockets, whereas simpler analogs (e.g., Compound B) lack this precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.